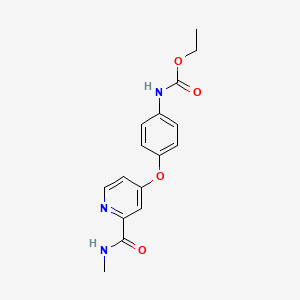
Heneicosapentaenoic Acid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heneicosapentaenoic acid-d6 (HPA-d6) contains six deuterium atoms at the 3, 3’, 4, 4’, 5, and 5’ positions. It is intended for use as an internal standard for the quantification of HPA by GC- or LC-mass spectrometry. HPA is a ω-3 fatty acid present in trace amounts in the green alga B. pennata Lamouroux and in fish oils. Its chemical composition is similar to eicosapentaenoic acid (EPA) except elongated with one carbon on the carboxyl end, placing the first double bond in the Δ HPA can be used to study the significance of the position of the double bonds in n-3 fatty acids. It incorporates into phospholipids and into triacylglycerol in vivo with the same efficiency as EPA and docosahexaenoic acid (DHA) and exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. HPA is a poor substrate for PGH synthase and for 5-LO but retains the ability to rapidly inactivate PGH synthase.
Wissenschaftliche Forschungsanwendungen
Identification and Analysis
- Identification from Seal Oil : Heneicosapentaenoic acid was identified in seal oil as all-cis-heneicosa-6,9,12,15,18-pentaenoic acid (21:5ω3). Its identification involved chromatographic and mass spectrometry techniques, suggesting marine algae as a possible origin (Mayzaud & Ackman, 2006).
- Double-bond Localization : The double-bond locations in heneicosapentaenoic acid from eel lipids were determined using gas chromatography/mass spectrometry. This involved partial reduction and analysis of the resultant adducts (Yamamoto et al., 1991).
Biological Properties and Effects
- Neuroprotection in Alzheimer’s Disease : Heneicosapentaenoic acid was found to be increased in blood plasma and brain following administration of DHA-H, a therapeutic approach for Alzheimer’s Disease. This suggests a potential neuroprotective effect in a transgenic model of AD (Parets et al., 2021).
- Cardiometabolic Profile in Adolescents : A study involving interdisciplinary therapy in obese adolescents showed an influence on the cardiometabolic and serum free fatty acid profile. Heneicosapentaenoic acid levels increased post-therapy, indicating its potential role in modulating biomarkers (Masquio et al., 2016).
- Anticancer Potential : A study exploring 2-hydroxy-docosahexaenoic acid (DHA-H) in combating pancreatic cancer noted that its metabolite, heneicosapentaenoic acid, also exhibited anti-proliferative effects in cancer cells (Beteta-Göbel et al., 2022).
- Anti-Inflammatory Role : An in silico study on the anti-inflammatory role of various compounds highlighted heneicosapentaenoic acid’s binding to proteins GPR120 and PPARγ, which play roles in inflammation control (Rao et al., 2020).
Pharmacokinetics and Metabolism
- Pharmacokinetics in Humans : Research on bisphenol A pharmacokinetics in humans employed deuterated BPA (d6) to differentiate administered BPA from background levels, providing insights into pharmacokinetics that could be relevant to heneicosapentaenoic acid-d6 studies (Thayer et al., 2015).
- Metabolism in Plants : The use of deuterium-labeled gamma-aminobutyric (D6-GABA) in studies indicated the possibility of using labeled compounds like heneicosapentaenoic acid-d6 to study plant metabolism and translocation (Hijaz & Killiny, 2020).
Eigenschaften
Produktname |
Heneicosapentaenoic Acid-d6 |
|---|---|
Molekularformel |
C21H26D6O2 |
Molekulargewicht |
322.5 |
InChI |
InChI=1S/C23H36O2.2H/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(2,3)21-18-19-22(24)25;;/h5-6,8-9,11-12,14-15,17,20H,4,7,10,13,16,18-19,21H2,1-3H3,(H,24,25);;/b6-5-,9-8-,12-11-,15-14-,20-17-;;/i18D2,21D2;2*1+1 |
InChI-Schlüssel |
OJXAGUOFCRISAQ-IIAYTJQLSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CCC([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O |
Synonyme |
HPA-d6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



